REACTION_CXSMILES
|
C(C1N=CC2C(C=1)=CC=CC=2)(O)=O.[C:14]([C:17]1[CH:26]=[CH:25][C:24]2[C:19](=[C:20]([N+:27]([O-:29])=[O:28])[CH:21]=[CH:22][CH:23]=2)[N:18]=1)([OH:16])=[O:15]>>[C:14]([C:17]1[N:18]=[CH:19][C:24]2[C:25]([CH:26]=1)=[C:20]([N+:27]([O-:29])=[O:28])[CH:21]=[CH:22][CH:23]=2)([OH:16])=[O:15]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(O)C=1N=CC2=CC=CC=C2C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(O)C1=NC2=C(C=CC=C2C=C1)[N+](=O)[O-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(O)C=1N=CC2=CC=CC(=C2C1)[N+](=O)[O-]
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 93% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |